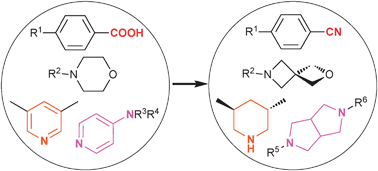New and unusual scaffolds in medicinal chemistry
Chemical Society Reviews Pub Date: 2011-08-12 DOI: 10.1039/C1CS15119C
Abstract
Contemporary medicinal chemistry faces diverse challenges from several directions, including the need for both potency and specificity of any therapeutic agent; the increasingly demanding requirements of low toxicity shown across all patients treated; and the need for novelty in intellectual property, given the extensive use of benzenoid and heteroaromatic ring systems in numerous patents. Increasingly, such challenges are being met by a shift to new and/or unusual ring systems (scaffolds) that lie outside the field of (hetero)aromatic systems. This critical review surveys a necessarily limited selection of currently atypical scaffolds, chiefly drawn from the literature of the last three years, that have found application in medicinal chemistry, some being present in agents with therapeutic potential while others are found in agents already in clinical use (163 references).

Recommended Literature
- [1] DFT modeling of the covalent functionalization of graphene: from ideal to realistic models
- [2] Green structure orienting and reducing agents of wheat peel extract induced abundant surface oxygen vacancies and transformed the nanoflake morphology of NiO into a plate-like shape with enhanced non-enzymatic urea sensing application
- [3] Matrix effects in immunobiosensor determination of clenbuterol in urine and serum
- [4] Inside front cover
- [5] A N-Rich porous carbon nanocube anchored with Co/Fe dual atoms: an efficient bifunctional catalytic host for Li–S batteries†
- [6] Retraction: Preparation and properties of polymer micelle-embedded nanofibrous membranes for dual-drug co-delivery and multistep release
- [7] Emerging trends in biliary stents: a materials and manufacturing perspective
- [8] Convergent synthesis of conjugated 1,2-disubstituted E-allylic alcohols from two aldehydes and methylenetriphenylphosphorane†
- [9] Are meloxicam dimers really the structure-forming units in the ‘meloxicam–carboxylic acid’ co-crystals family? Relation between crystal structures and dissolution behaviour†
- [10] Perspectives on palladium-based nanomaterials: green synthesis, ecotoxicity, and risk assessment










